molecular formula C26H29FN4O2 B2901309 1-(6-(4-ethylphenoxy)pyrimidin-4-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide CAS No. 1251553-52-2

1-(6-(4-ethylphenoxy)pyrimidin-4-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide

Cat. No.: B2901309
CAS No.: 1251553-52-2
M. Wt: 448.542
InChI Key: ZGUAKHPGOWUXKF-UHFFFAOYSA-N
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Description

1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a pyrimidine core substituted with a 4-ethylphenoxy group and an N-(1-(4-fluorophenyl)ethyl) side chain. Its molecular formula is C₂₆H₂₈FN₃O₂, with an average molecular mass of 433.52 g/mol and a ChemSpider ID of 1251688-12-6 . The compound has been cataloged as a specialty chemical, though commercial availability was discontinued by 2025 .

Properties

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O2/c1-3-19-4-10-23(11-5-19)33-25-16-24(28-17-29-25)31-14-12-21(13-15-31)26(32)30-18(2)20-6-8-22(27)9-7-20/h4-11,16-18,21H,3,12-15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUAKHPGOWUXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC(C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(4-ethylphenoxy)pyrimidin-4-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyrimidine structure, along with functional groups that may influence its biological interactions. The IUPAC name is indicative of its complex structure, which includes both ethylphenoxy and fluorophenyl moieties.

PropertyDescription
IUPAC Name This compound
Molecular Formula C25H26F2N4O2
Molecular Weight 442.50 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate amines and carbonyl compounds.
  • Introduction of the Pyrimidine Ring : Condensation reactions with suitable amines.
  • Attachment of Functional Groups : Utilizing nucleophilic substitution for the difluorophenyl group and etherification for the ethylphenoxy group.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including receptors and enzymes. It may modulate their activity, leading to therapeutic effects such as:

  • Inhibition of specific ion channels (e.g., T-type Ca2+^{2+} channels) .
  • Potential effects on blood pressure regulation without inducing reflex tachycardia .

In Vitro Studies

Research has indicated that derivatives similar to this compound exhibit significant inhibitory activity against T-type calcium channels, which are implicated in various cardiovascular conditions. Structure-activity relationship (SAR) studies suggest that modifications at the benzylic position enhance inhibitory potency .

In Vivo Studies

In animal models, particularly spontaneously hypertensive rats, oral administration of related compounds has shown promise in lowering blood pressure effectively while minimizing side effects commonly associated with traditional calcium channel blockers .

Case Studies

  • Antihypertensive Effects : A study demonstrated that a compound structurally related to this compound successfully reduced blood pressure in hypertensive models without causing reflex tachycardia .
  • Receptor Binding Studies : Research on similar piperidine derivatives indicated varying affinities for dopamine and serotonin receptors, suggesting potential applications in treating psychiatric disorders .

Comparison with Similar Compounds

Key Observations:

  • Pyrimidine Substituents: The 4-ethylphenoxy group in the target compound contrasts with trifluoromethyl () or naphthalen-1-yl () groups in analogs, which alter electronic and steric properties.
  • N-Alkyl/Aryl Groups : The N-(1-(4-fluorophenyl)ethyl) moiety in the target compound provides a fluorinated aromatic side chain, distinct from benzyl () or isopropoxypropyl () groups. Fluorine atoms enhance metabolic stability and binding affinity in many drug candidates .

Antiviral Activity:

Neurological Activity:

  • Piperidine-4-carboxamides with fluorophenyl or benzyl groups (e.g., alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol) modulate sigma receptors, influencing dopamine release in rat striatal slices . However, the target compound lacks the piperazine core critical for this activity.

Kinase and Receptor Selectivity:

  • N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (MW 378.40) showed selectivity in kinase inhibition assays, attributed to its trifluoromethyl-pyrimidine motif .

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